Isoschaftoside

Descripción general

Descripción

Isoschaftoside es un compuesto flavonóide natural que pertenece a la clase de C-glicosilflavonoides. Se encuentra comúnmente en varias plantas, incluyendo Desmodium uncinatum y Passiflora incarnata. This compound exhibe una gama de actividades biológicas, como propiedades antitumorales, antioxidantes, antimicrobianas y nematocidas .

Aplicaciones Científicas De Investigación

Isoschaftoside tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Isoschaftoside ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, se ha demostrado que activa la autofagia en el tratamiento de la enfermedad del hígado graso no alcohólico regulando la expresión de proteínas relacionadas con la autofagia como la cadena ligera 3-II y SQSTM1/p62 . Además, la actividad antimicrobiana de this compound se atribuye a su capacidad para inhibir el crecimiento de ciertos patógenos .

Análisis Bioquímico

Biochemical Properties

Isoschaftoside is involved in various biochemical reactions. It is synthesized through a two-step di-C-glycosylation pathway, sequentially catalyzed by two 2-hydroxyflavanone-type CGTs, namely, CGTa for β-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for β-arabinosylation of the mono-β-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it effectively inhibited lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression in microglial cells . It also significantly reduced lipopolysaccharide-induced HIF-1α, HK2, and PFKFB3 protein expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the accumulation of HIF-1α, a key regulator of cellular response to hypoxia . Furthermore, it attenuates lipopolysaccharide-induced phosphorylation of ERK1/2 and mTOR . These actions suggest that this compound can suppress inflammatory responses in lipopolysaccharide-activated microglia, and the mechanism was partly due to inhibition of the HIF-1α-mediated metabolic reprogramming pathway .

Temporal Effects in Laboratory Settings

Its effects on cellular function, such as the inhibition of inflammatory responses, have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in the glycosylation biosynthetic pathway of flavonoid di-C-glycosides . This pathway involves the sequential catalysis by two 2-hydroxyflavanone-type CGTs, CGTa and CGTb .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Isoschaftoside se puede sintetizar a través de una vía de di-C-glicosilación en dos pasos. Esto implica la catálisis secuencial por dos glicosiltransferasas: CGTa para la glucosilación del aglicón 2-hidroxi flavanona y CGTb para la arabinosilación del mono-glucósido . Las condiciones de reacción típicamente implican el uso de enzimas específicas y entornos controlados para asegurar la glicosilación adecuada del núcleo flavonóide.

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. Las raíces de Desmodium uncinatum y otras plantas se procesan para aislar el compuesto. El proceso de extracción puede incluir extracción con solventes, purificación y cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Isoschaftoside se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura flavonóide, lo que lleva a formas reducidas de this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el núcleo flavonóide, lo que lleva a la formación de derivados sustituidos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y sistemas de solventes para garantizar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden exhibir diferentes actividades biológicas y propiedades en comparación con el compuesto original .

Comparación Con Compuestos Similares

Isoschaftoside es estructuralmente similar a otros C-glicosilflavonoides, como el schaftoside. Ambos compuestos comparten un núcleo flavonóide similar pero difieren en el patrón de glicosilación. This compound tiene un grupo arabinosilo en la posición 6 y un grupo glucosilo en la posición 8, mientras que schaftoside tiene la disposición opuesta . Este patrón de glicosilación único contribuye a las distintas actividades y propiedades biológicas de this compound.

Lista de compuestos similares

- Schaftoside

- Vicenin-2

- Isovitexin

- Luteolin

¿Hay algo más que le gustaría saber sobre this compound o cualquier otro compuesto?

Actividad Biológica

Isoschaftoside, a glycosylated flavonoid, is primarily found in various plant species, including Syngonium podophyllum. Its potential biological activities have garnered attention in recent years, particularly regarding its therapeutic implications in metabolic and cardiovascular diseases. This article explores the biological activity of this compound, highlighting its effects on enzyme inhibition, liver health, and cellular senescence.

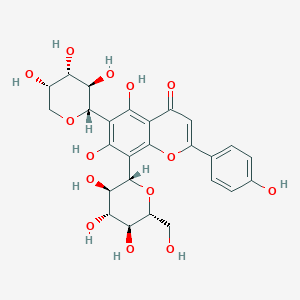

Chemical Structure

This compound is chemically classified as apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Enzyme Inhibition

A study investigated the effects of this compound on Na+,K+-ATPase activity in pig kidney cells. The findings indicated that this compound significantly inhibited Na+,K+-ATPase activity in a concentration-dependent manner. The inhibition percentages at various concentrations were as follows:

| Concentration (mg/mL) | Inhibition (%) |

|---|---|

| 2.00 | 83.55 |

| 1.50 | 72.85 |

| 1.00 | 69.13 |

| 0.75 | 66.70 |

| 0.50 | 55.93 |

| 0.25 | 39.75 |

| 0.10 | 0 |

| 0.05 | 0 |

These results suggest that this compound may have therapeutic potential for conditions related to hypertension by modulating renal function through Na+,K+-ATPase inhibition .

Anti-Fatty Liver Activity

Another significant aspect of this compound's biological activity is its role in combating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound reduced lipid deposition in HepG2 cells and reversed hepatic steatosis in a mouse model of NAFLD. The compound activated autophagy flux, which was impaired by palmitic acid treatment, leading to decreased lipid accumulation .

The mechanisms involved include:

- Reduction of LC3-II and p62 expression : Indicating enhanced autophagy.

- Decreased lipid droplet formation : Observed through Oil Red O staining.

Cellular Senescence

Research has also indicated that this compound can restore mitochondrial function and reduce glycolytic dependence in senescent cells. This suggests a potential role in anti-aging therapies by improving cell metabolism and function .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMFOVNOXASTPA-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317293 | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52012-29-0 | |

| Record name | Isoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoschaftoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSCHAFTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.